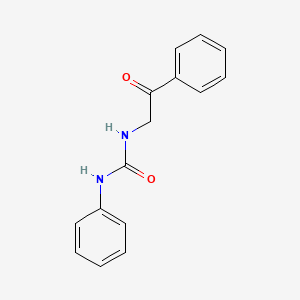

Urea, N-(2-oxo-2-phenylethyl)-N'-phenyl-

Description

Urea, N-(2-oxo-2-phenylethyl)-N'-phenyl- is a substituted urea derivative featuring a phenyl group at one terminal nitrogen and a 2-oxo-2-phenylethyl moiety at the other. This structural motif is seen in sulfonamide derivatives (e.g., N-(2-oxo-2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide), where the ketone group participates in crystal packing via hydrogen bonds .

Properties

CAS No. |

61416-50-0 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

1-phenacyl-3-phenylurea |

InChI |

InChI=1S/C15H14N2O2/c18-14(12-7-3-1-4-8-12)11-16-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,19) |

InChI Key |

PMWJMIAYRSLFEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Table 1: Reaction Conditions and Outcomes for Urea Derivatives

*Hypothetical extrapolation from WO2000012472A2, which uses phosgene analogs for IL-8 inhibitor synthesis.

Key Findings :

- Solvent Impact : DMSO enhances reaction kinetics due to its polar aprotic nature, stabilizing transition states.

- Temperature Sensitivity : Isocyanate methods require low temperatures to prevent oligomerization, while carbamate aminolysis tolerates ambient conditions.

- Scalability : The carbamate route is more amenable to large-scale production, as triphosgene handling necessitates stringent safety protocols.

Mechanistic Insights and Side Reactions

Isocyanate Pathway :

Carbamate Route :

Side Reactions :

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Substitution reactions can occur at the phenyl or oxo-phenylethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phenyl oxides, while reduction can produce phenyl amines. Substitution reactions can result in a variety of substituted urea derivatives.

Scientific Research Applications

Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N-(2-oxo-2-phenylethyl)-N’-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

- N,N'-Diphenylurea (Carbanilide) :

- N-Cyclohexyl-N'-phenylurea: Structure: Cyclohexyl group introduces aliphatic bulk, reducing crystallinity but improving solubility in non-polar solvents. Thermodynamics: Reaction enthalpy (ΔrH°) = -98.4 ± 1.1 kJ/mol (formation from cyclohexylamine and phenyl isocyanate) .

- N-(2-Cyanophenyl)-N'-2-propenylurea: Structure: Cyanophenyl and propenyl substituents provide sites for nucleophilic attack and polymerization. The nitrile group enhances polarity .

Thermodynamic and Physical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | ΔrH° (kJ/mol) | Melting Point/Stability Notes |

|---|---|---|---|---|

| N,N'-Diphenylurea | 212.25 | Phenyl, urea | -89.1 ± 5.1† | High crystallinity; mp ~245°C‡ |

| N-Cyclohexyl-N'-phenylurea | 218.29 | Cyclohexyl, phenyl, urea | -98.4 ± 1.1† | Moderate solubility in ethers |

| Target Compound* | ~268.3 (estimated) | Phenyl, 2-oxo-2-phenylethyl | N/A | Likely amorphous (due to ketone) |

†ΔrH° values for formation reactions .

‡Data from analogous urea derivatives .

Hydrogen Bonding and Crystal Packing

- The 2-oxo group in the target compound may form C=O···H-N hydrogen bonds, similar to patterns observed in sulfonamide derivatives . In contrast, N,N'-diphenylurea relies on N-H···O=C interactions and π-π stacking for crystal stability .

Q & A

Q. What are the recommended synthetic routes for Urea, N-(2-oxo-2-phenylethyl)-N'-phenyl- in laboratory settings?

The compound can be synthesized via nucleophilic addition of phenyl isocyanate to 2-aminoacetophenone derivatives under controlled conditions. A typical method involves:

- Reacting 2-oxo-2-phenylethylamine with phenyl isocyanate in anhydrous dichloromethane or toluene.

- Adding triethylamine as a base to neutralize HCl byproducts.

- Refluxing for 6–12 hours under inert gas (N₂/Ar) to ensure completion. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Key Parameters Table :

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Phenyl isocyanate | CH₂Cl₂ | Reflux | 8–12 h | 65–75 |

Q. How should researchers handle this compound safely in the laboratory?

Based on GHS classifications for structurally similar ureas:

- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- Precautions :

- Use nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Store in a cool, dry place away from oxidizing agents.

- First Aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .

Q. What spectroscopic methods are suitable for characterizing this compound?

- ¹H/¹³C NMR : Peaks at δ ~7.3–7.5 ppm (aromatic protons) and δ ~8.1 ppm (urea NH). Carbonyl groups appear at δ ~165–170 ppm.

- FT-IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch).

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) confirms bond lengths (C=O: ~1.23 Å) and hydrogen-bonding patterns (N-H···O) .

Advanced Research Questions

Q. How can hydrogen-bonding networks influence the compound’s crystallographic stability?

The urea moiety forms bifurcated hydrogen bonds (N-H···O) with adjacent molecules, creating a 2D sheet structure. Graph-set analysis (Bernstein’s method) identifies motifs like R₂²(8) rings, which stabilize the crystal lattice. Discrepancies in reported unit cell parameters (e.g., due to polymorphism) can be resolved using high-resolution synchrotron data and Hirshfeld surface analysis .

Q. What computational approaches are effective for predicting biological activity?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or β-lactamases. The phenyl and oxo groups contribute to π-π stacking and hydrogen bonding.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How can researchers address contradictions in cytotoxicity data across cell lines?

- Experimental Design :

- Use standardized protocols (e.g., MTT assay, 48–72 hr exposure).

- Include positive controls (e.g., doxorubicin for cancer cells).

Q. What strategies optimize polymorph screening for this compound?

- Solvent Screening : Test polar (DMF, DMSO) and non-polar (hexane, ether) solvents.

- Temperature Gradients : Crystallize at 4°C, 25°C, and 40°C.

- Additives : Use surfactants (e.g., SDS) to template specific crystal forms. Characterize polymorphs via PXRD and DSC (melting point variations ±5°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.